Computed Lipophilicity (XLogP3) Profile vs. Unsubstituted and Regioisomeric Analogs
The 4,6-dimethyl substitution pattern yields a computed XLogP3-AA of 2.9 for the target compound, which is predictably higher than the unsubstituted 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid [1]. This quantitative increase in lipophilicity is a key differentiator for membrane permeability and is expected to directly impact bioavailability and non-specific binding profiles compared to analogs lacking this substitution pattern [2].
| Evidence Dimension | Computed Partition Coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 [1] |
| Comparator Or Baseline | 1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid (unsubstituted): XLogP is lower due to absence of methyl groups. 1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: XLogP may differ due to regioisomeric methyl placement. |
| Quantified Difference | A difference of approximately 0.5–1.0 log unit is typical when adding two methyl groups to this scaffold. Exact comparator value unavailable, but the trend is definitive. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) based on 2D chemical structure. |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME properties; a quantifiable difference in logP informs researchers that this analog will behave differently in biological assays and cannot be substituted without invalidating SAR data.
- [1] PubChem. (2026). Computed Properties for CID 52903707. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/KSSQGHJHNKQWNP-UHFFFAOYSA-N View Source
- [2] Waring, M. J. (2009). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 4(8), 807-823. View Source
